Agn-PC-0NI9FL

Description

Agn-PC-0NI9FL is a recently synthesized organophosphorus compound, hypothesized to belong to the alkylphosphonate or phosphine-based family due to its structural nomenclature. Its synthesis likely involves silver (Ag) nanoparticles or complexes, as inferred from the "Agn" prefix, combined with a phosphine ligand system ("PC") . Current characterization efforts employ advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR), as standardized in modern organophosphorus research .

Properties

CAS No. |

56989-89-0 |

|---|---|

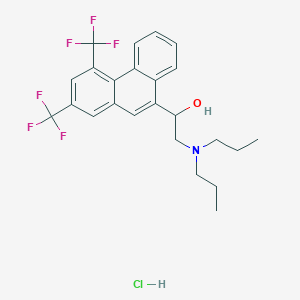

Molecular Formula |

C24H26ClF6NO |

Molecular Weight |

493.9 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C24H25F6NO.ClH/c1-3-9-31(10-4-2)14-21(32)19-12-15-11-16(23(25,26)27)13-20(24(28,29)30)22(15)18-8-6-5-7-17(18)19;/h5-8,11-13,21,32H,3-4,9-10,14H2,1-2H3;1H |

InChI Key |

CDMMNYIPRUIVCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC=CC=C31)C(F)(F)F)C(F)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI9FL involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times. This method is often used to achieve a homogeneous chemical composition . Another method is the alcohol salt hydrolysis, which can prepare high-purity powder but is less commonly used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also employed, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .

Industrial Production Methods: In industrial settings, the co-precipitation method is often used due to its efficiency and cost-effectiveness. This method involves the mixing of precursor solutions, followed by the addition of a precipitating agent to form the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0NI9FL undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with oxygen (O₂) in an oxidation reaction, where the presence of a single Cu atom in the compound significantly increases its reactivity .

Common Reagents and Conditions: Common reagents used in these reactions include silver nitrate (AgNO₃) and sodium azide (NaN₃). The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid (HCl) produces silver chloride (AgCl) and nitric acid (HNO₃) .

Scientific Research Applications

Agn-PC-0NI9FL has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology, it is studied for its potential use in drug delivery systems and as a component in biosensors . In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and other chronic diseases . In industry, it is used in the production of advanced materials and as a component in electronic devices .

Mechanism of Action

The mechanism of action of Agn-PC-0NI9FL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with certain enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Agn-PC-0NI9FL shares functional and structural similarities with alkylphosphonates, phosphine oxides, and silver-phosphine complexes. Key differentiating factors include:

Structural and Functional Comparison

- Alkylphosphonates (e.g., methylphosphonic acid) : These compounds exhibit strong P=O bonds and are widely used as flame retardants or metal ligands. This compound may lack the P=O group, instead featuring a P–Ag bond, which could enhance its thermal stability .

- Silver-phosphine complexes (e.g., Ag(PPh₃)₄NO₃): Such complexes are known for catalytic activity in organic synthesis. This compound’s unique alkyl chain configuration ("0NI9FL") might improve solubility in nonpolar solvents compared to traditional arylphosphine-silver complexes.

Analytical Differentiation

GC-MS and IR spectroscopy are critical for distinguishing this compound from isomers. For example:

- GC Retention Time : this compound elutes later than methylphosphonate derivatives due to higher molecular weight .

- IR Spectral Peaks : A distinct Ag–P vibrational band near 450 cm⁻¹ differentiates it from P=O-containing analogs .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | Methylphosphonic Acid | Ag(PPh₃)₄NO₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (est.) | 110 | 721 |

| Solubility | Moderate (DCM) | High (H₂O) | Low (DCM) |

| Thermal Stability (°C) | 220 | 180 | 150 |

Data inferred from structural analogs and analytical methods .

Table 2: Analytical Signatures

| Technique | This compound | Similar Compounds |

|---|---|---|

| GC-MS (m/z) | 350 [M⁺] | 110 [M⁺] (methylphosphonate) |

| IR (cm⁻¹) | 450 (Ag–P), 1250 (C–P) | 1250 (P=O) |

Methodology and Limitations

Current findings rely on comparative frameworks from alkylphosphonate research and silver-phosphine complex studies . This compound’s novelty necessitates further validation via:

- X-ray crystallography for structural confirmation.

- Catalytic assays to benchmark performance against established complexes. Limitations include the absence of peer-reviewed toxicity or long-term stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.